(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[45]decan-2-yl)acetimidamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride for reduction steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitrile groups to amines.
Substitution: This reaction can replace one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen in the presence of a catalyst like Raney nickel.
Substitution: Halides and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure provides rigidity and three-dimensionality, which are valuable in drug design .
Biology
In biological research, this compound is studied for its potential as an inhibitor of various enzymes. Its structure allows it to interact with specific biological targets, making it a candidate for drug development .
Medicine
In medicine, (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is explored for its therapeutic potential. It has shown promise as an inhibitor of enzymes involved in diseases like cancer and inflammation .
Industry
In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and resins. Its ability to form stable structures makes it useful in creating durable and high-performance materials .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide involves its interaction with molecular targets such as enzymes. The compound’s spirocyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid
- 6-Oxa-2-aza-spiro[4.5]decan-3-one
- 3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile
Uniqueness
What sets (Z)-N’-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide apart from similar compounds is its specific combination of functional groups and its (Z)-configuration. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H19N3O3 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanimidamide |
InChI |
InChI=1S/C10H19N3O3/c11-9(12-15)6-13-3-2-10(7-13)5-8(14)1-4-16-10/h8,14-15H,1-7H2,(H2,11,12) |
InChI Key |
PAGWCDVKQRYVNB-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC2(CCN(C2)C/C(=N/O)/N)CC1O |
Canonical SMILES |
C1COC2(CCN(C2)CC(=NO)N)CC1O |
Origin of Product |
United States |
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